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Compound of Interest

Compound Name: Magnesium nitrite

Cat. No.: B12691802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the

bonding characteristics of magnesium nitrite, Mg(NO2)2. The information presented herein is

crucial for understanding the molecular structure, stability, and vibrational properties of this

compound, which can be valuable for applications in materials science and drug development.

The data is primarily derived from a significant theoretical study that employed Density

Functional Theory (DFT) to elucidate the intricacies of the Mg-NO2 linkage.

Core Findings: Structure and Energetics
Theoretical calculations have revealed that the most stable isomer of magnesium nitrite
possesses a D2d symmetry. In this configuration, the two nitrite ligands are coordinated to the

magnesium atom in a non-planar arrangement. This structure is energetically favored over the

planar D2h isomer due to reduced steric repulsion between the nitrite ligands.[1] The bonding

between the magnesium atom and the nitrite ligands is characterized as having a significant

ionic contribution.

The coordination of the nitrite (NO2) ligand to a metal center can occur through several modes.

These include monodentate coordination through either the nitrogen atom (η1-N) or an oxygen

atom (η1-O), and bidentate coordination through both oxygen atoms (η2-O,O) or through the

nitrogen and one oxygen atom (η2-N,O).[1] For magnesium nitrite, the bidentate η2-O,O

coordination is the most stable.
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Quantitative Data Summary
The following tables summarize the key quantitative data from theoretical studies on the

various isomers of magnesium nitrite. All calculations were performed at the B3LYP level of

theory.

Table 1: Geometric Parameters of Mg(NO2)2 Isomers

Isomer
Symmetry

Coordinatio
n Mode

Mg-N
Distance
(Å)

Mg-O
Distance
(Å)

O-N-O
Angle (°)

N-O
Distance
(Å)

D2d η2-O,O - 2.133 114.7 1.261

D2h η2-O,O - 2.115 115.3 1.261

C2v
η1-O, η1-O

(cis)
- 2.011 118.0

1.233

(bonded O),

1.221 (free

O)

C2h
η1-O, η1-O

(trans)
- 2.008 118.1

1.233

(bonded O),

1.221 (free

O)

C2v η1-N, η1-N 2.253 - 119.5 1.227

Table 2: Vibrational Frequencies of the Most Stable Mg(NO2)2 Isomer (D2d)
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Vibrational Mode Frequency (cm⁻¹) Description

ν1 1332 NO2 asymmetric stretch

ν2 1245 NO2 symmetric stretch

ν3 834 NO2 scissoring

ν4 410 Mg-O stretch

ν5 325 O-Mg-O bend

ν6 215 Torsional mode

Table 3: Bond Dissociation Energies of Mg(NO2)2

Dissociation Channel Bond Dissociation Energy (kcal/mol)

Mg(NO2)2 → MgNO2 + NO2 65.7

Mg(NO2)2 → Mg + 2NO2 125.1

Experimental Protocols: Computational
Methodology
The theoretical data presented in this guide were obtained through quantum chemical

calculations based on Density Functional Theory (DFT). The specific methodology is outlined

below.

Computational Details
Level of Theory: The calculations were performed using the B3LYP hybrid functional. This

functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr

correlation functional.

Basis Set: A 6-311+G* basis set was employed for all atoms. This is a triple-zeta Pople-style

basis set that includes diffuse functions (+) and polarization functions (*) on heavy atoms,

providing a good balance between accuracy and computational cost for systems of this

nature.
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Software: The Gaussian suite of programs is commonly used for such calculations.

Geometry Optimization: The molecular geometries of all isomers were fully optimized without

any symmetry constraints to locate the stationary points on the potential energy surface.

Frequency Calculations: Vibrational frequency calculations were performed at the same level

of theory to confirm that the optimized geometries correspond to true minima (no imaginary

frequencies) and to obtain the vibrational spectra.

Bond Dissociation Energies: The bond dissociation energies were calculated as the

difference in the total electronic energies between the products and the reactants, corrected

for zero-point vibrational energy (ZPVE).

Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
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Computational Workflow for Mg(NO2)2 Analysis
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Computational workflow for theoretical analysis.
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Coordination Modes of NO2 to a Metal Center (M)
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Possible coordination modes of the NO2 ligand.
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Conclusion
The theoretical investigation of magnesium nitrite provides a foundational understanding of its

bonding, structure, and energetics. The prevalence of a D2d symmetry isomer with η2-O,O

coordination highlights the importance of steric and electronic factors in determining the

molecular geometry. The quantitative data on bond lengths, vibrational frequencies, and

dissociation energies serve as a valuable benchmark for experimental studies and for the

further development of computational models for related compounds. This technical guide

offers a concise yet comprehensive overview for researchers and professionals working with

magnesium-containing compounds and nitrite ligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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